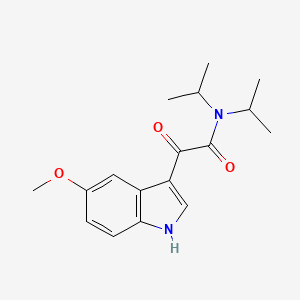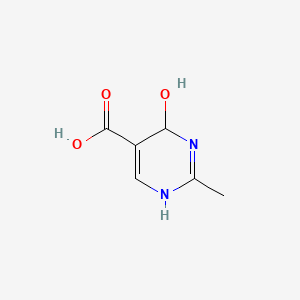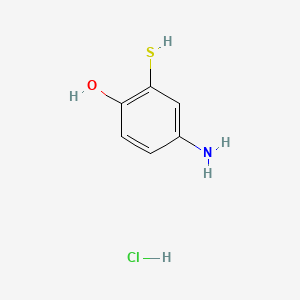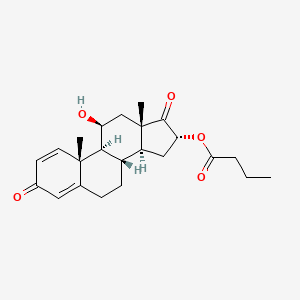
Unii-PQ6YR237PB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unii-PQ6YR237PB, also known as Androsta-1,4-diene-3,17-dione, 11-hydroxy-16-(1-oxobutoxy)-, (11.beta.,16.alpha.)-, is a synthetic steroid derivative. It has a molecular formula of C23H30O5 and a molecular weight of 386.48 . This compound is part of the androstane family, which is characterized by a four-ringed structure common in steroids.
Preparation Methods
Starting Material: The synthesis often begins with a basic steroid structure.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as oxidation, reduction, and esterification.
Purification: The final product is purified using techniques like chromatography to ensure the desired compound’s purity.
Chemical Reactions Analysis
Unii-PQ6YR237PB undergoes several types of chemical reactions, including:
Reduction: Reduction of keto groups to hydroxyl groups (OH), influencing the compound’s solubility and reactivity.
Substitution: Replacement of functional groups with others to modify the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically modified steroid derivatives with altered biological activities.
Scientific Research Applications
Cancer Research: Studies suggest that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Anti-inflammatory and Antioxidant Properties: The compound possesses anti-inflammatory and antioxidant properties, which are valuable in researching treatments for inflammatory diseases and oxidative stress-related conditions.
Steroid Research: As a synthetic steroid derivative, this compound is used in studying the structure-activity relationships of steroids and developing new steroid-based drugs.
Mechanism of Action
Induction of Apoptosis: The compound triggers apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and reduces inflammation through its interaction with cellular receptors.
Antioxidant Activity: This compound neutralizes free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Comparison with Similar Compounds
Unii-PQ6YR237PB can be compared with other similar steroid derivatives, such as:
Androsta-1,4-diene-3,17-dione: A precursor in the synthesis of various steroid hormones.
11-Hydroxyandrosta-1,4-diene-3,17-dione: A compound with similar hydroxyl and keto groups, contributing to its biological activity.
Properties
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,16R)-11-hydroxy-10,13-dimethyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c1-4-5-19(26)28-18-11-16-15-7-6-13-10-14(24)8-9-22(13,2)20(15)17(25)12-23(16,3)21(18)27/h8-10,15-18,20,25H,4-7,11-12H2,1-3H3/t15-,16-,17-,18+,20+,22-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJZZYSAJXCRGI-KXGXINSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1=O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2(C1=O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85234-64-6 |
Source


|
| Record name | Androsta-1,4-diene-3,17-dione, 11-hydroxy-16-(1-oxobutoxy)-, (11beta,16alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085234646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ANDROSTA-1,4-DIENE-3,17-DIONE, 11-HYDROXY-16-(1-OXOBUTOXY)-, (11.BETA.,16.ALPHA.)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ6YR237PB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
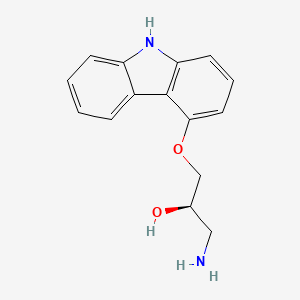
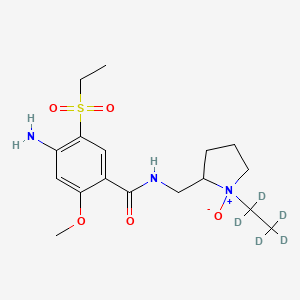

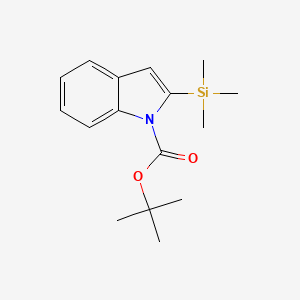
![(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-Difluoro-11-hydroxy-8-(2-hydroxy-2-methoxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B586823.png)
